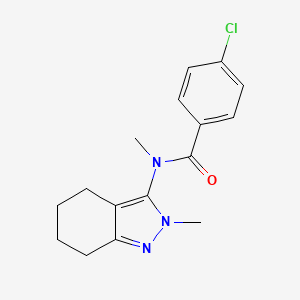

![molecular formula C24H20N4O6 B2360684 ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 1223773-41-8](/img/structure/B2360684.png)

ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C24H20N4O6 and its molecular weight is 460.446. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds and Antiinflammatory Activity

One study involves the synthesis of imidazo[1,2-a]pyrazine derivatives, revealing their antiinflammatory activities. The synthesis process involves the reaction of substituted 2-aminopyrazines with ethyl 2-benzoyl-2-bromoacetate or ethyl 3-bromo-4-oxopentanoate, leading to various ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates and ethyl 2-methylimidazo[1,2-a]pyrazine-3-acetates. These compounds, upon pharmacological testing, demonstrated significant antiinflammatory activity (Abignente et al., 1992).

Hydrogen-Bonded Supramolecular Structures

Research into the structures of substituted 4-pyrazolylbenzoates has provided insights into their hydrogen-bonded supramolecular formations. These molecules are linked by various N-H...O and N-H...N hydrogen bonds, forming chains, sheets, and three-dimensional frameworks depending on the specific substituents and molecular configurations (Portilla et al., 2007).

Antimicrobial Activity of Pyrazoline and Pyrazole Derivatives

Another study focuses on the synthesis of new pyrazoline and pyrazole derivatives, examining their antibacterial and antifungal activities. The research highlights the condensation of appropriate chalcones with hydrazinyl benzenesulfonamide hydrochloride to produce derivatives with significant antimicrobial properties against various bacteria and yeast-like fungi (Hassan, 2013).

Spectroscopic and Theoretical Studies

Spectroscopic and theoretical studies on ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate butanol solvate have been conducted. These studies include characterization by elemental analyses, IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction methods, alongside theoretical calculations to compare experimental data with computed values (Koca et al., 2014).

Green Synthesis Approaches

Research on green synthesis techniques for Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines emphasizes environmentally friendly methods. These compounds are synthesized via solvent-free reactions, highlighting the importance of green chemistry in developing novel heterocyclic compounds (Al-Matar et al., 2010).

Properties

IUPAC Name |

ethyl 2-[[2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O6/c1-2-32-24(31)16-5-3-4-6-17(16)25-22(29)13-27-9-10-28-19(23(27)30)12-18(26-28)15-7-8-20-21(11-15)34-14-33-20/h3-12H,2,13-14H2,1H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZIACHPKGOIAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2360601.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide](/img/structure/B2360605.png)

![3,4-diethoxy-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2360606.png)

![N-(2-furylmethyl)-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B2360611.png)

![N-((6-nitrobenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2360612.png)

![3-[(4-bromophenyl)sulfonyl]-N-(3-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360614.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2360615.png)

![4-[2-(2-Methoxyphenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2360618.png)

![2-(9-Bromo-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2360619.png)

![4-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2360623.png)